benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate

Description

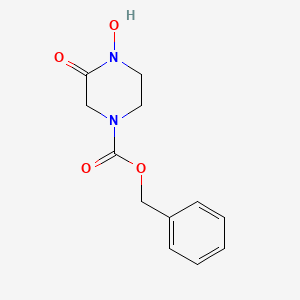

Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate is a heterocyclic compound featuring a piperazine backbone modified with a hydroxyl group at position 4, a ketone group at position 3, and a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom of the piperazine ring.

Properties

Molecular Formula |

C12H14N2O4 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate |

InChI |

InChI=1S/C12H14N2O4/c15-11-8-13(6-7-14(11)17)12(16)18-9-10-4-2-1-3-5-10/h1-5,17H,6-9H2 |

InChI Key |

NSVSGDZLJPWJNI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Strategy: Piperazine Functionalization

The synthesis revolves around functionalizing the piperazine backbone at specific positions. A widely adopted approach involves:

- Nitrogen Protection : Introducing the benzyloxycarbonyl (Cbz) group at the piperazine nitrogen via reaction with benzyl chloroformate. This step typically employs bases like potassium carbonate in tetrahydrofuran (THF) or dichloromethane (DCM) to deprotonate the amine, facilitating nucleophilic attack on the carbonyl carbon of benzyl chloroformate.

- Oxidation at Position 3 : Selective oxidation of the C3 carbon to a ketone using agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This step requires careful temperature control (0–25°C) to avoid over-oxidation.

- Hydroxylation at Position 4 : Introducing the hydroxyl group via epoxidation followed by acid-catalyzed ring-opening or via nucleophilic substitution of a halogenated intermediate. For example, treating a C4-chlorinated precursor with aqueous sodium hydroxide yields the hydroxyl group.

Alternative Pathways

Reductive Amination Approach

A less common method involves reductive amination of glyoxal derivatives with benzyl-protected diamines. This one-pot reaction forms the piperazine ring while introducing the oxo and hydroxyl groups simultaneously. Catalysts like sodium cyanoborohydride enable selective imine reduction at pH 4–6.

Enzymatic Hydroxylation

Recent advances explore biocatalytic methods using cytochrome P450 enzymes to hydroxylate the C4 position of 3-oxopiperazine derivatives. This green chemistry approach achieves high regioselectivity but faces challenges in scalability.

Industrial-Scale Optimization

Reaction Condition Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | THF, DCM | Toluene, Ethyl Acetate |

| Temperature | 0–25°C | 20–40°C |

| Catalyst | Homogeneous (e.g., DMAP) | Heterogeneous (e.g., Zeolites) |

| Yield | 60–75% | 85–92% |

Industrial processes prioritize solvent recovery and catalyst reuse. For instance, toluene enables easy separation via distillation, while zeolite catalysts reduce metal contamination.

Comparative Analysis of Key Methods

Challenges and Solutions

Byproduct Formation

Over-oxidation at C3 produces quinazoline derivatives, detectable via HPLC (retention time: 8.2 min vs. 6.5 min for the target). Mitigation strategies include:

Scalability of Hydroxylation

C4 hydroxylation often bottlenecks large-scale production due to:

- Steric Hindrance : Bulkier substrates reduce reaction rates.

- Moisture Sensitivity : Anhydrous conditions (<50 ppm H2O) are critical.

Solutions include using flow reactors for precise moisture control and ultrasonication to enhance mixing.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzyl 4-oxo-3-oxopiperazine-1-carboxylate, while reduction of the carbonyl group can produce benzyl 4-hydroxy-3-hydroxypiperazine-1-carboxylate .

Scientific Research Applications

Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine and piperidine derivatives with Cbz-protected nitrogen atoms and functionalized side chains are common in medicinal chemistry. Below is a detailed comparison of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate with analogous compounds:

Structural Analogues

Key Structural Differences :

- Hydroxyl vs.

- Oxo vs. Cyano Groups: The 3-oxo group increases electrophilicity, making it reactive in nucleophilic additions, whereas the cyano group in analogues like benzyl 4-cyanopiperazine-1-carboxylate contributes to π-stacking interactions in catalysis .

Physicochemical Properties

| Property | Target Compound | Benzyl 3-oxopiperazine-1-carboxylate | Benzyl 4-aminopiperidine-1-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~265.26 (estimated) | 234.23 | 248.29 |

| Solubility | Moderate in polar solvents | High in DMF, DMSO | Low in water; soluble in ethanol |

| Reactivity | Susceptible to keto-enol tautomerism | Stable under basic conditions | Prone to oxidation at amino group |

Notes:

- The hydroxyl and oxo groups in the target compound likely reduce lipophilicity compared to methyl-substituted analogues, impacting membrane permeability .

- Safety profiles vary: Benzyl 4-aminopiperidine-1-carboxylate requires stringent handling due to uncharacterized toxicity, while the target compound’s hazards remain understudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.